molecular formula C27H38F6O3 B14065315 5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B14065315
M. Wt: 524.6 g/mol
InChI Key: XPYGGHVSFMUHLH-QGHZXPBSSA-N
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Description

“5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol” is a complex organic compound characterized by multiple functional groups, including hydroxyl, trifluoromethyl, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, introduction of the trifluoromethyl groups, and the addition of hydroxyl groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques such as continuous flow chemistry, high-pressure reactors, and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups to alcohols.

    Substitution: Replacement of trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound’s unique structure makes it a valuable candidate for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of trifluoromethyl groups could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar in structure but with variations in functional groups or ring systems.

    Trifluoromethylated Cyclohexane Derivatives: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex ring systems, which confer specific chemical and physical properties. Its trifluoromethyl groups, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C27H38F6O3

Molecular Weight

524.6 g/mol

IUPAC Name

5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/t16?,20?,21?,22?,23?,24-/m1/s1

InChI Key

XPYGGHVSFMUHLH-QGHZXPBSSA-N

Isomeric SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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